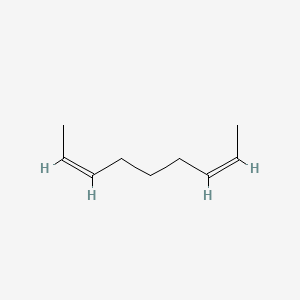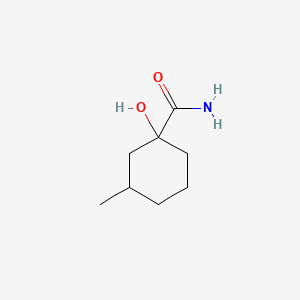
N,N'-Diphenyldicarbonimidic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Diphenyldicarbonimidic diamide: is an organic compound characterized by the presence of two phenyl groups attached to a central carbon-nitrogen framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyldicarbonimidic diamide typically involves the reaction of aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyldicarbonimidic diamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions: N,N’-Diphenyldicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl isocyanates, while reduction can produce aniline derivatives.
科学研究应用
Chemistry: N,N’-Diphenyldicarbonimidic diamide is used as a building block in the synthesis of various organic compounds
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, N,N’-Diphenyldicarbonimidic diamide is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which N,N’-Diphenyldicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the specific target and conditions.
相似化合物的比较
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Dimethylimidodicarbonimidic diamide: Used in the synthesis of metformin hydrochloride.
Anthranilic diamides: Known for their insecticidal properties.
Uniqueness: N,N’-Diphenyldicarbonimidic diamide stands out due to its unique phenyl-substituted structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
28584-90-9 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
1-phenyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C14H13N3O2/c18-13(15-11-7-3-1-4-8-11)17-14(19)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18,19) |
InChI 键 |
QCEAZVJAZBUHIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)









![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)



